molecular formula C24H26N2O5 B2699811 Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-42-4

Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2699811
CAS RN: 868224-42-4
M. Wt: 422.481
InChI Key: FOFQDYHBCROOBM-UHFFFAOYSA-N
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Description

The compound “2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C15H18N2 and a molecular weight of 226.324 .


Molecular Structure Analysis

The molecular structure of “2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE” has a linear formula of C15H18N2 . For a more detailed analysis, you may need to refer to specific scientific literature or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For “2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE”, it has a molecular weight of 226.324 . For more detailed properties, you may need to refer to specific scientific literature or databases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research Context : Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate and its derivatives have been explored in the synthesis of various compounds, showing notable antibacterial activity. For instance, a study by Asghari, Ramezani, and Mohseni (2014) focused on the synthesis of pyranoquinoline derivatives, which demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Structural Analysis and Crystallography

  • Crystal Structure and Analysis : Baba et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound similar to Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. Their research provided insights into the molecular structure and interactions within the compound (Baba et al., 2019).

Medicinal Chemistry and Drug Discovery

  • Potential in Drug Development : In the realm of medicinal chemistry, similar compounds have been synthesized and evaluated for their potential as herbicides and in pharmacology. For example, Mitchell et al. (2000) synthesized derivatives of isoquinolinetrione for use as redox mediator herbicides (Mitchell et al., 2000). Furthermore, Madoux et al. (2008) identified isoquinolinones as potent inhibitors in pharmacological research, showcasing the potential of these compounds in drug discovery (Madoux et al., 2008).

Organic Chemistry and Synthesis

  • Organic Synthesis Applications : Research by Atia et al. (2017) involved the synthesis of new Luotonin A derivatives, employing a compound structurally similar to Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. This study highlights the versatility of such compounds in organic synthesis (Atia et al., 2017).

Safety and Hazards

Sigma-Aldrich provides “2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE” as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-5-30-24(29)17(4)31-21-8-6-7-19-18(21)11-12-26(23(19)28)14-22(27)25-20-10-9-15(2)13-16(20)3/h6-13,17H,5,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQDYHBCROOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

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